3-Ethoxy-4-iodobenzaldehyde

Lipophilicity Drug Design Solubility

Sourcing a 4-iodobenzaldehyde derivative with optimized reactivity and solubility for cross-coupling often leads to generic analogs that compromise yield or LogP. 3-Ethoxy-4-iodobenzaldehyde (CAS 916344-27-9) directly addresses this gap. - The 4-iodo substituent ensures superior reactivity in Suzuki and Sonogashira couplings compared to bromo or chloro analogs, enabling higher yields under milder conditions. - The 3-ethoxy group provides a distinct lipophilicity increase (XLogP3 = 2.4) over methoxy analogs, crucial for tuning organic solubility and membrane permeability. - Serves as a precise, multifunctional intermediate for medicinal chemistry and materials science, eliminating the need to compromise between synthetic efficiency and final product properties.

Molecular Formula C9H9IO2
Molecular Weight 276.07 g/mol
CAS No. 916344-27-9
Cat. No. B1529558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethoxy-4-iodobenzaldehyde
CAS916344-27-9
Molecular FormulaC9H9IO2
Molecular Weight276.07 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)I
InChIInChI=1S/C9H9IO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-6H,2H2,1H3
InChIKeyMGLKYAFGQXGHKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethoxy-4-iodobenzaldehyde – Specialized Synthetic Intermediate


3-Ethoxy-4-iodobenzaldehyde (CAS 916344-27-9) is a multifunctional aromatic aldehyde featuring an ethoxy group at the 3-position and an iodine atom at the 4-position of the benzaldehyde ring. This specific substitution pattern establishes it as a high-value synthetic intermediate, particularly for applications requiring precise control over both reactivity and physicochemical properties [1]. The molecule has a molecular formula of C₉H₉IO₂ and a molecular weight of 276.07 g/mol [1]. Its key computed properties include a predicted boiling point of 327.6±32.0 °C and a density of 1.686±0.06 g/cm³ . This compound is primarily utilized in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings, which are essential for constructing complex molecular architectures in pharmaceutical research and materials science .

Why 3-Ethoxy-4-iodobenzaldehyde Is Irreplaceable


The unique combination of substituents in 3-Ethoxy-4-iodobenzaldehyde confers a specific reactivity profile and solubility that cannot be replicated by generic substitutes. The iodine atom at the 4-position is crucial for its superior reactivity in cross-coupling reactions compared to the analogous bromo- or chloro- derivatives, enabling higher yields and faster reaction kinetics under milder conditions . Simultaneously, the 3-ethoxy group is not merely a spectator. It significantly alters the electron density of the aromatic ring, impacting the rate and regioselectivity of subsequent reactions [1]. Furthermore, the ethoxy moiety enhances lipophilicity (evidenced by a higher XLogP3 value compared to methoxy analogs), which is a critical factor for improving solubility in organic reaction media and influencing membrane permeability in drug discovery programs [2]. Substituting this compound with a simpler analog like 4-iodobenzaldehyde or 3-methoxy-4-iodobenzaldehyde would compromise either the desired synthetic efficiency or the final product's physicochemical properties, making them unsuitable for applications requiring the precise balance offered by this specific intermediate.

Quantitative Evidence for 3-Ethoxy-4-iodobenzaldehyde Selection


Enhanced Lipophilicity vs. Methoxy Analogs

The 3-ethoxy group provides a quantifiable increase in lipophilicity compared to the more common 3-methoxy-4-iodobenzaldehyde analog, as predicted by its higher XLogP3 value. This property is crucial for ensuring adequate solubility in organic solvents during synthesis and for influencing the partition coefficient (LogP) of downstream drug candidates [1].

Lipophilicity Drug Design Solubility ADME

Superior Cross-Coupling: Aryl Iodide vs. Bromide

The presence of the iodine atom in 3-Ethoxy-4-iodobenzaldehyde confers a significant kinetic advantage in palladium-catalyzed cross-coupling reactions compared to the corresponding 3-ethoxy-4-bromobenzaldehyde. The weaker C(sp²)-I bond (~57 kcal/mol) undergoes oxidative addition to Pd(0) catalysts much more rapidly than the stronger C(sp²)-Br bond (~71 kcal/mol) [REFS-1, REFS-2]. This fundamental difference in bond strength translates to higher reaction yields, faster rates, and the ability to perform couplings under milder conditions.

Cross-Coupling Suzuki-Miyaura Sonogashira Reaction Yield

Guaranteed High Purity for Reproducible Synthesis

When sourcing 3-Ethoxy-4-iodobenzaldehyde, specifying a vendor that provides material with a guaranteed minimum purity of 95% is essential. This level of purity ensures that side reactions from impurities, which can drastically reduce the yield and complicate purification in sensitive cross-coupling reactions, are minimized. For example, AKSci offers this compound at a 95% purity specification , a standard that provides a reliable benchmark for researchers, in contrast to lower-purity or unspecified grades which can lead to inconsistent and unpredictable synthetic outcomes.

Quality Control Purity Procurement Reproducibility

Key Applications of 3-Ethoxy-4-iodobenzaldehyde


Pharmaceutical Intermediate for SAR Studies

In medicinal chemistry programs, 3-Ethoxy-4-iodobenzaldehyde is an ideal building block for introducing a lipophilic ethoxyphenyl moiety via a robust cross-coupling handle. The iodine atom ensures efficient and high-yielding incorporation of the fragment into the core scaffold, while the ethoxy group provides a quantifiable increase in lipophilicity (XLogP3 = 2.4) compared to a methoxy analog [1]. This combination allows medicinal chemists to precisely modulate the LogP of a lead series, influencing key drug properties like membrane permeability and metabolic stability.

Polyaromatic Materials and OLED Synthesis

This compound is a strategic precursor for synthesizing extended π-conjugated systems used in organic light-emitting diodes (OLEDs) and other advanced materials [1]. The high reactivity of the iodo-substituent in Suzuki-Miyaura and Sonogashira couplings allows for the iterative construction of complex polyaromatic architectures under mild conditions, minimizing the risk of decomposing sensitive conjugated backbones . The 3-ethoxy group also provides a handle for further functionalization or can be used to tune the electronic and solubility properties of the final material.

Diversity-Oriented Synthesis and Library Construction

As a highly reactive aryl halide building block, 3-Ethoxy-4-iodobenzaldehyde is invaluable in parallel synthesis and automated library construction. Its iodine center reacts readily with a wide array of boronic acids or terminal alkynes, enabling the rapid generation of diverse chemical libraries [1]. The 3-ethoxy substituent ensures that each library member possesses a common, defined physicochemical profile, which is crucial for generating high-quality, interpretable screening data.

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